molecular formula C6H11NO3S B7887475 (+)-L-Alliin

(+)-L-Alliin

Cat. No. B7887475
M. Wt: 177.22 g/mol
InChI Key: XUHLIQGRKRUKPH-DYEAUMGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alliin is an L-alanine derivative in which one of the methyl hydrogens of L-alanine has been replaced by an (S)-allylsulfinyl group. It has a role as a plant metabolite, an antioxidant, a cardioprotective agent, a neuroprotective agent and an antimicrobial agent. It is a non-proteinogenic alpha-amino acid, a L-cysteine derivative, a L-alanine derivative, a sulfoxide and an olefinic compound. It is a tautomer of an alliin zwitterion.
See also: Garlic (part of).

Scientific Research Applications

  • Enzymatic Activity and Structural Analysis : Alliinase, a major protein component of garlic, catalyzes the conversion of alliin to allicin. Detailed structural analysis of alliinase reveals insights into its function and the interactions with alliin (Shimon et al., 2007).

  • Biological Properties of Allicin : Allicin, produced from alliin, exhibits a wide range of biological activities, including antimicrobial and antioxidant properties, and potential benefits for cardiovascular health (Borlinghaus et al., 2014).

  • Cardioprotective Effects : Alliin has been shown to reduce myocardial ischemia-reperfusion injury by promoting autophagy, indicating its potential in treating heart-related conditions (Zhao et al., 2019).

  • Metabolic Health Benefits : In diet-induced obese mice, alliin enhanced glucose homeostasis, increased insulin sensitivity, and improved lipid profiles, suggesting its potential in managing diabetes and lipid metabolic disorders (Zhai et al., 2018).

  • Anti-Inflammatory Properties : Alliin exhibited protective effects against lipopolysaccharides-induced acute lung injury, through activation of PPARγ and inhibition of NF-κB activation, indicating its potential as an anti-inflammatory agent (Wang et al., 2017).

  • Quality Assessment of Herbal Remedies : Studies have focused on the differences in alliinase activity between garlic powder and fresh garlic, contributing to the understanding of quality in herbal remedies (Krest & Keusgen, 1999).

  • Cancer Therapy Approaches : The cytotoxic properties of allicin, derived from alliin, have been used in novel approaches for cancer treatment, such as targeted alliinase delivery to tumor cells (Miron et al., 2003).

  • Influence of Agricultural Practices : Research on the influence of nitrogen and sulfur fertilization on alliin content in onions and garlic highlights the importance of agricultural practices in determining the pharmaceutical quality of these crops (Bloem et al., 2005).

  • Neuroprotective Effects : Allicin has shown potential as a neuroprotective agent, suggesting its efficacy in improving cognitive abilities in neurodegenerative and neuropsychological disorders (Nadeem et al., 2021).

  • Gut Health : Alliin demonstrated anti-inflammatory effects in a model of ulcerative colitis and inhibited inflammatory responses, highlighting its role in gut health (Shi et al., 2017).

properties

IUPAC Name

(2R)-2-amino-3-[(S)-prop-2-enylsulfinyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLIQGRKRUKPH-DYEAUMGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[S@](=O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020639
Record name Alliin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alliin

CAS RN

556-27-4
Record name Alliin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alliin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alliin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(allylsulphinyl)-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I4L2D0E9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
VD Nikolić, DP Ilić, LB Nikolić, MZ Stanković… - Advan …, 2012 - academia.edu
Medical properties of garlic are mainly attributed to organosulfur compounds which are formed by enzymatic, chemical and thermal transformations of S-allyl-L-cysteine during crushing, …
Number of citations: 21 www.academia.edu
PP Corbi, AC Massabni, LPB Sabeh… - Journal of …, 2008 - Taylor & Francis
… The structure of L-alliin with carbon and hydrogen numbering is shown in figure 1. The 1 H NMR spectrum of L-alliin shows chemical shifts for H-2 at 4.2 ppm, H-3(a,b) at 3.2–3.4 ppm, H-…
Number of citations: 13 www.tandfonline.com
C Abbehausen, SF Sucena, M Lancellotti… - Journal of Molecular …, 2013 - Elsevier
… Synthesis of l-alliin l-alliin was obtained from the amino acid l-deoxyalliin by an oxidative process with hydrogen peroxide in a procedure similar to that described in the literature [18], [19…
Number of citations: 20 www.sciencedirect.com
B Iberl, G Winkler, B Müller, K Knobloch - Planta medica, 1990 - thieme-connect.com
The procedure for allicin synthesis could be improved. The time for HPLC analysis of allicin was shortened by the application of different isocratic elution systems. Calibration was …
Number of citations: 243 www.thieme-connect.com
L Jayathilaka, S Gupta, JS Huang… - Current Organic …, 2015 - ingentaconnect.com
… We have shown that (+)-L-alliin 2 is more reactive with alliinase than (-)-L-alliin 3. This has motivated/ promoted the development of facile synthesis of diastereo pure (+)-L-alliin, which …
Number of citations: 1 www.ingentaconnect.com
S Quintero-Fabián, D Ortuño-Sahagún… - Mediators of …, 2013 - hindawi.com
… Incubation of cells for 24 h with 100 𝜇mol/L alliin prevented the increase in the expression of proinflammatory genes, IL-6, MCP-1, and Egr-1 in 3T3-L1 adipocytes exposed to 100 ng/…
Number of citations: 102 www.hindawi.com
CP Siegers, B Steffen, A Röbke, R Pentz - Phytomedicine, 1999 - Elsevier
Epidemiological studies in China provide reason to suspect that a rich garlic content in the diet might reduce the proliferation of tumors in humans. We conducted experiments on human …
Number of citations: 144 www.sciencedirect.com
ME Rybak, EM Calvey, JM Harnly - Journal of Agricultural and …, 2004 - ACS Publications
… The effect of using standard additions of l-alliin (racemic mixture of ± forms) in place of l-(+)-alliin was also evaluated. The racemic mixture was found to be equally effective at …
Number of citations: 143 pubs.acs.org
N Gupta, TD Porter - The Journal of nutrition, 2001 - academic.oup.com
… (A) Protection experiments: assay mixtures were preincubated at 37C with 5 g/L of garlic extract, 65 μmol/L selenocystine (SC), 110 μmol/L S-allylcysteine (SAC), 120 μmol/L alliin or …
Number of citations: 196 academic.oup.com
AC Rani, S Sujitha, K Kalaimathi, S Vijayakumar… - Chemistry Africa, 2022 - Springer
… -(+)-l-alliin had good docking scores of -8.577 (azadirachtin), -8.112 (curcumin), -7.348 (apigenin) and -6.028 (andrographolide). However, berberine and -(+)-l-alliin possessed good …
Number of citations: 2 link.springer.com

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